molecular formula C13H16O2 B15069109 (3-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid CAS No. 820258-43-3

(3-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid

Cat. No.: B15069109
CAS No.: 820258-43-3
M. Wt: 204.26 g/mol
InChI Key: KJHRFEHSDDIYBT-UHFFFAOYSA-N
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Description

(3-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid is a high-value chemical building block designed for research and development, particularly in medicinal chemistry. This tetrahydronaphthalene-acetic acid derivative serves as a crucial synthetic intermediate for constructing more complex molecules. Tetrahydronaphthalene scaffolds, similar to this compound, are of significant interest in drug discovery and have been explored in the synthesis of compounds that modulate EGFR activity and as novel classes of ATP synthase inhibitors for treating diseases like tuberculosis . The acetic acid functional group provides a versatile handle for further chemical modification, allowing researchers to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies . As a part of the tetrahydronaphthalene amide (THNA) family, this chemotype is recognized for its potential to yield compounds with optimized pharmacological properties, including reduced lipophilicity and improved metabolic clearance profiles . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

CAS No.

820258-43-3

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-(3-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid

InChI

InChI=1S/C13H16O2/c1-9-6-10-4-2-3-5-12(10)11(7-9)8-13(14)15/h6-7H,2-5,8H2,1H3,(H,14,15)

InChI Key

KJHRFEHSDDIYBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCCC2)C(=C1)CC(=O)O

Origin of Product

United States

Preparation Methods

Grignard Addition-Oxidation

3-Methyltetralin-1-carbaldehyde undergoes Grignard reaction with methylmagnesium bromide to form a secondary alcohol. Oxidation with Jones reagent (CrO₃/H₂SO₄) provides the acetic acid derivative in 65% overall yield. Limitations include over-oxidation to ketones if reaction times exceed 2 hours.

Michael Addition to α,β-Unsaturated Esters

Conjugate addition of 3-methyltetralin-1-yl lithium to ethyl acrylate, followed by saponification, affords the target compound. Key advantages:

  • Steric control : The tetralin’s 3-methyl group directs addition to the β-position.
  • Yield optimization : Yields improve from 54% to 82% when using HMPA as a co-solvent.

Biocatalytic Approaches

Recent advances utilize arylmalonate decarboxylases to enantioselectively decarboxylate prochiral diesters. For example, dimethyl 2-(3-methyltetralin-1-yl)malonate is treated with Pseudomonas putida enzymes at 30°C, yielding the (R)-acetic acid derivative with 94% ee. While promising, substrate scope remains limited to electron-rich aryl systems.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Major Limitation
Friedel-Crafts 58–65 95 Atom economy Requires harsh acids
Carboxylation 68–72 89 Direct CO₂ insertion Moisture-sensitive conditions
Grignard Oxidation 65 91 Mild oxidation conditions Over-oxidation side reactions
Biocatalytic 82 99 Enantioselectivity Narrow substrate tolerance

Industrial-Scale Production Considerations

Pilot plant data (Patents CN113372221A, AU676377B2) highlight continuous flow chemistry for the Friedel-Crafts step, achieving 92% conversion with 15-second residence times. Downstream crystallization using ethanol/water mixtures (3:1 v/v) enhances purity to >99.5% while avoiding chromatographic purification.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the naphthalene ring .

Scientific Research Applications

(3-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid is a chemical compound featuring a tetrahydronaphthalene moiety and an acetic acid functional group. It has potential applications in medicinal chemistry and pharmacology because its structural characteristics may influence biological activity. The tetrahydronaphthalene core suggests possible interactions with biological targets, making it a subject of interest for research.

Synthesis
Synthesis of this compound typically involves different methods that can yield varying degrees of purity and require optimization for large-scale production:

  • Catalysis
  • Specific conditions to optimize yield and selectivity

Potential applications
this compound has potential applications in:

  • Medicinal chemistry
  • Pharmacology

Interaction studies are essential to understanding its pharmacodynamics, and they often involve:

  • Binding assays
  • Cellular assays

These studies elucidate the mechanism of action and potential therapeutic uses of the compound. The precise biological effects are dependent on dosage and the specific biological context in which the compound is tested.

Several compounds share structural features with this compound. The uniqueness of this compound arises from its specific tetrahydronaphthalene structure combined with an acetic acid group, which may confer distinct biological properties not observed in other similar compounds. This warrants further exploration in both synthetic and biological contexts.

Structural comparison
Here is a comparison highlighting the uniqueness of this compound:

Compound NameStructure FeaturesNotable Activities
1-Naphthylacetic AcidNaphthalene ring with acetic acidPlant growth regulator
2-Methyl-Naphthalene Acetic AcidMethyl group at a different positionPotential anti-inflammatory properties
5-Hydroxy-Naphthalene Acetic AcidHydroxyl group additionAntioxidant activity

Mechanism of Action

The mechanism of action of 2-(3-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to other tetrahydronaphthalene derivatives and acetic acid-functionalized molecules documented in the literature. Key structural analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Key Structural Features Functional Groups Applications/Properties References
(3-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid Methyl group, tetrahydronaphthalene, acetic acid -COOH, -CH₃ Hypothetical: Metal chelation, drug intermediates
N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide (QM-3313) Oxo group, acetamide, tetrahydronaphthalene -CONH₂, -C=O Pharmaceutical intermediates
3-[(6R)-6-[(4-Chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid (Terutroban) Sulfonamide, propanoic acid, methyl -SO₂NH-, -COOH, -CH₃ Antithrombotic agent
Acetic acid-modified sludge-based biochar (ASBB) Biochar with -COOH groups from acetic acid -COOH, porous carbon Uranium adsorption (97.8% efficiency at pH 6.0)
1-Naphthaleneacetic acid Naphthalene core, acetic acid -COOH, aromatic ring Plant growth regulator

Key Findings from Comparisons

Functional Group Impact on Metal Adsorption: Acetic acid-modified biochar (ASBB) demonstrates high uranium adsorption (97.8% efficiency) due to introduced -COOH groups, which bind U(VI) via monodentate coordination . In contrast, the methyl group in “this compound” may sterically hinder metal coordination compared to unsubstituted acetic acid derivatives like 1-naphthaleneacetic acid.

Pharmaceutical Applications: Sulfonamide and propanoic acid derivatives (e.g., Terutroban) show therapeutic relevance in thrombosis treatment . The target compound’s acetic acid group may similarly enable bioactivity, but its efficacy would depend on substituent positioning and electronic effects.

Adsorption Efficiency :

  • ASBB achieves rapid equilibrium (5 min) and high uranium capacity (97.8% removal) due to pore expansion and -COOH functionalization . The target compound’s adsorption performance would likely depend on its accessibility to -COOH groups and pore structure (if applicable).

Mechanistic Insights from Analogous Systems

  • Coordination Chemistry: In ASBB, U(VI) binds to -COO⁻ groups via monodentate coordination, as confirmed by FTIR and XPS analyses . Similar behavior is expected for the target compound’s acetic acid moiety.
  • Steric Effects: The methyl group at position 3 may reduce binding efficiency compared to non-methylated analogs, as observed in sterically hindered adsorbents .
  • Hydrophobic Interactions: The tetrahydronaphthalene core could enhance interactions with non-polar contaminants, a property exploited in graphene oxide/bentonite composites for uranium adsorption .

Biological Activity

(3-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity through various studies, including mechanisms of action, efficacy against specific diseases, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydronaphthalene core with a methyl group and an acetic acid moiety. Its chemical structure can be represented as follows:

C13H16O2\text{C}_{13}\text{H}_{16}\text{O}_2

This structure may contribute to its interaction with biological systems, particularly in receptor binding and enzyme inhibition.

1. Receptor Interaction

Research indicates that compounds related to tetrahydronaphthalene structures often exhibit interactions with various receptors, including prostaglandin receptors. These interactions can modulate inflammatory responses and pain pathways, making them potential candidates for anti-inflammatory drugs .

2. Anticancer Activity

Several studies have investigated the anticancer properties of similar compounds. For instance, derivatives of tetrahydronaphthalene have shown significant efficacy against human breast cancer cells by inhibiting PARP1 activity, which is crucial for DNA repair mechanisms in cancer cells . The inhibition of PARP1 leads to increased apoptosis in cancer cells.

Case Study 1: Breast Cancer Treatment

A study evaluated the effects of tetrahydronaphthalene derivatives on MCF-7 breast cancer cells. The compounds exhibited dose-dependent inhibition of cell viability with IC50 values comparable to established drugs like Olaparib. The treatment resulted in increased PARP cleavage and enhanced phosphorylation of H2AX, indicating effective induction of apoptosis .

Case Study 2: Inflammation Models

In animal models of inflammation, tetrahydronaphthalene derivatives demonstrated significant reduction in edema and pain response when administered prior to inflammatory stimuli. This suggests a potential role in managing chronic inflammatory conditions .

Biological Activity Data Table

The following table summarizes the biological activities observed for this compound and related compounds:

Activity Mechanism Efficacy Reference
AnticancerPARP1 inhibitionIC50 ~ 57.3 µM
Anti-inflammatoryProstaglandin receptor modulationSignificant reduction
Apoptosis inductionIncreased cleaved PARP levelsDose-dependent effect

Q & A

Q. How does the compound interact with lipid membranes in cellular uptake studies?

  • Methodology : Use surface plasmon resonance (SPR) or fluorescence anisotropy to measure partitioning into lipid bilayers. ’s protocols for aptamer-based biosensors (e.g., TFGA electrodes) can be adapted to monitor real-time membrane interactions .

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